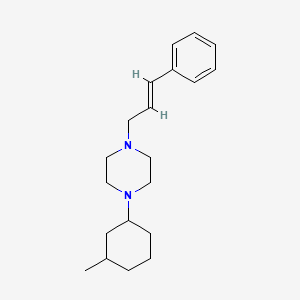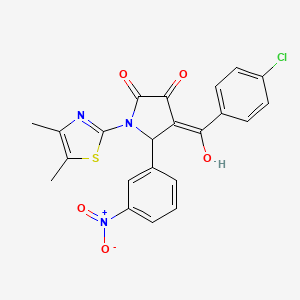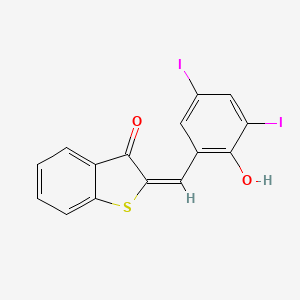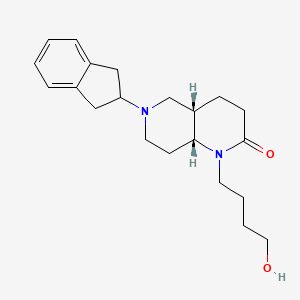
1-(3-methylcyclohexyl)-4-(3-phenyl-2-propen-1-yl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-methylcyclohexyl)-4-(3-phenyl-2-propen-1-yl)piperazine, also known as MCPP, is a chemical compound that belongs to the class of piperazine derivatives. MCPP has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience.
作用机制
1-(3-methylcyclohexyl)-4-(3-phenyl-2-propen-1-yl)piperazine acts by binding to and activating the serotonin and dopamine receptors, leading to an increase in the levels of these neurotransmitters in the brain. This results in a range of physiological and biochemical effects, including changes in mood, behavior, and cognition.
Biochemical and Physiological Effects:
1-(3-methylcyclohexyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been shown to produce a range of biochemical and physiological effects in animal models and human subjects. These effects include changes in heart rate, blood pressure, body temperature, and respiration. 1-(3-methylcyclohexyl)-4-(3-phenyl-2-propen-1-yl)piperazine has also been found to alter the levels of various neurotransmitters, such as serotonin, dopamine, and norepinephrine, in the brain.
实验室实验的优点和局限性
1-(3-methylcyclohexyl)-4-(3-phenyl-2-propen-1-yl)piperazine has several advantages for use in lab experiments, including its high potency, selectivity, and specificity for the serotonin and dopamine receptors. However, 1-(3-methylcyclohexyl)-4-(3-phenyl-2-propen-1-yl)piperazine also has several limitations, including its potential for producing unwanted side effects and its limited solubility in water.
未来方向
There are several future directions for research on 1-(3-methylcyclohexyl)-4-(3-phenyl-2-propen-1-yl)piperazine, including the investigation of its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia. Additionally, further studies are needed to elucidate the precise mechanism of action of 1-(3-methylcyclohexyl)-4-(3-phenyl-2-propen-1-yl)piperazine and its effects on the brain and behavior. Finally, the development of new and more efficient synthesis methods for 1-(3-methylcyclohexyl)-4-(3-phenyl-2-propen-1-yl)piperazine could lead to its wider use in scientific research.
合成方法
1-(3-methylcyclohexyl)-4-(3-phenyl-2-propen-1-yl)piperazine can be synthesized through a multi-step process involving the reaction between 3-methylcyclohexanone and benzaldehyde, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained through the reaction between the resulting amine and 1-(3-chloropropyl)-piperazine.
科学研究应用
1-(3-methylcyclohexyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a partial agonist at the serotonin 5-HT1A and 5-HT2C receptors, as well as the dopamine D2 receptor. 1-(3-methylcyclohexyl)-4-(3-phenyl-2-propen-1-yl)piperazine has also been found to inhibit the reuptake of serotonin, norepinephrine, and dopamine.
属性
IUPAC Name |
1-(3-methylcyclohexyl)-4-[(E)-3-phenylprop-2-enyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2/c1-18-7-5-11-20(17-18)22-15-13-21(14-16-22)12-6-10-19-8-3-2-4-9-19/h2-4,6,8-10,18,20H,5,7,11-17H2,1H3/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDARDVOOYNGKW-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)N2CCN(CC2)CC=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCCC(C1)N2CCN(CC2)C/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({[4-(1-naphthylmethyl)-1-piperazinyl]acetyl}amino)benzamide](/img/structure/B5461121.png)
![N-{[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}cyclopropanesulfonamide](/img/structure/B5461122.png)
![N-{1-[4-(1-piperidinyl)phenyl]ethyl}propanamide](/img/structure/B5461130.png)

![5-[(2-chloro-4-nitrophenyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5461135.png)
![1,3-dimethyl-5,5-bis[2-(2-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5461143.png)

![3-[(4-methylpiperazin-1-yl)sulfonyl]-5-pyridin-3-ylbenzoic acid](/img/structure/B5461163.png)

![N-{4-[3-(2-furyl)-3-oxo-1-propen-1-yl]phenyl}-2-(phenylthio)acetamide](/img/structure/B5461180.png)

![N-(2-furylmethyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5461199.png)
![{2-[(4-fluorobenzyl)oxy]benzyl}(3-pyridinylmethyl)amine hydrochloride](/img/structure/B5461208.png)
